molecular formula C30H57BO3 B1608806 DL-Menthyl borate CAS No. 62697-74-9

DL-Menthyl borate

Cat. No.: B1608806
CAS No.: 62697-74-9
M. Wt: 476.6 g/mol
InChI Key: APDCUDTVQNGARJ-YABOVECJSA-N
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Description

DL-Menthyl borate, is a compound formed by the esterification of menthol with orthoboric acid Menthol is a naturally occurring organic compound with a cool mint fragrance, commonly found in peppermintThe combination of these two compounds results in a substance that is widely used for its cooling and soothing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of menthol, triester with orthoboric acid, involves the reaction of menthol with orthoboric acid. This reaction typically occurs under specific temperature and pressure conditions. The menthol and orthoboric acid are mixed in a certain proportion, and the reaction is carried out in a chemical synthesis laboratory .

Industrial Production Methods: In industrial settings, the production of menthol, triester with orthoboric acid, follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The mixture is often subjected to purification processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: DL-Menthyl borate, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of menthone, while reduction may yield menthol .

Scientific Research Applications

DL-Menthyl borate, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of menthol, triester with orthoboric acid, involves the activation of cold-sensitive receptors in the skin. Menthol primarily activates the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are responsible for the sensation of coolness. This activation leads to the inhibition of calcium ion currents in neuronal membranes, resulting in a cooling sensation. Additionally, menthol may exert analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

DL-Menthyl borate, can be compared with other similar compounds such as:

Uniqueness: The uniqueness of menthol, triester with orthoboric acid, lies in its combination of menthol’s cooling properties with the stability and enhanced skin penetration provided by orthoboric acid. This makes it particularly effective in topical applications where prolonged cooling and soothing effects are desired .

Properties

CAS No.

62697-74-9

Molecular Formula

C30H57BO3

Molecular Weight

476.6 g/mol

IUPAC Name

tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate

InChI

InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1

InChI Key

APDCUDTVQNGARJ-YABOVECJSA-N

SMILES

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C

Isomeric SMILES

B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C

Canonical SMILES

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C

Key on ui other cas no.

635-20-1
97996-39-9
62697-74-9
21105-05-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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